1-(1H-Benzo[d]imidazol-1-yl)ethanol
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Overview
Description
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H10N2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy and as an antiparasitic agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, leading to the disruption of cell division in parasitic nematodes . This selective binding and depolymerization of tubulin make benzimidazoles effective antiparasitic agents.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI), known for its broad range of biological activities.
1H-Imidazole: Another heterocyclic compound with similar structural features and diverse applications.
2-Substituted Benzimidazoles: Compounds with various substitutions at the 2-position, often investigated for their anticancer properties.
Uniqueness
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its alpha-methyl group and methanol moiety contribute to its unique properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3 |
InChI Key |
IDBKSROOXUIRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C=NC2=CC=CC=C21)O |
Origin of Product |
United States |
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